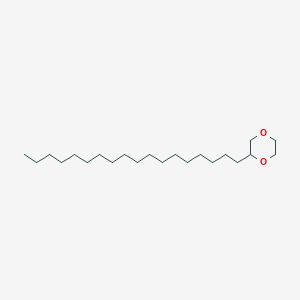
2-Octadecyl-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octadecyl-1,4-dioxane is a synthetic organic compound belonging to the class of dioxanes It is characterized by a dioxane ring substituted with an octadecyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octadecyl-1,4-dioxane typically involves the reaction of 1,4-dioxane with an octadecyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the 1,4-dioxane, followed by the addition of octadecyl bromide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Octadecyl-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the dioxane ring to more saturated forms.
Substitution: The octadecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated dioxanes, while reduction can produce more saturated dioxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Octadecyl-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and unique chemical properties.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle, leveraging its ability to encapsulate hydrophobic drugs.
Industry: It is utilized in the formulation of surfactants and emulsifiers in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Octadecyl-1,4-dioxane involves its interaction with biological membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can facilitate the transport of therapeutic agents across cell membranes.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxane: A simpler dioxane compound without the octadecyl substitution, used primarily as a solvent.
2-Octadecyl-1,3-dioxane: A structural isomer with the dioxane ring substituted at different positions.
Octadecylamine: A compound with a similar long alkyl chain but different functional groups.
Uniqueness: 2-Octadecyl-1,4-dioxane is unique due to its combination of a dioxane ring and a long octadecyl chain, providing both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of surfactants and drug delivery systems.
Eigenschaften
CAS-Nummer |
60067-55-2 |
|---|---|
Molekularformel |
C22H44O2 |
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
2-octadecyl-1,4-dioxane |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23-19-20-24-22/h22H,2-21H2,1H3 |
InChI-Schlüssel |
SZWGQJGDDHOUKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1COCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


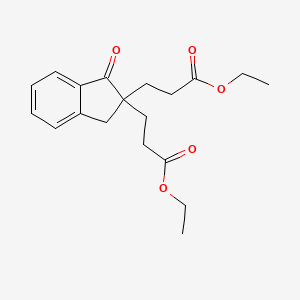
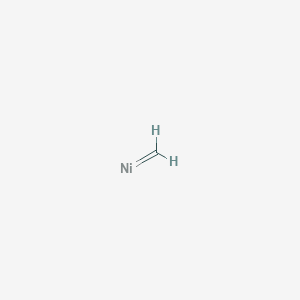
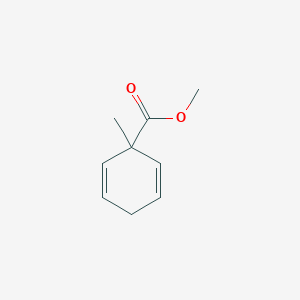
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)

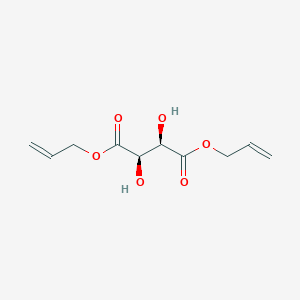
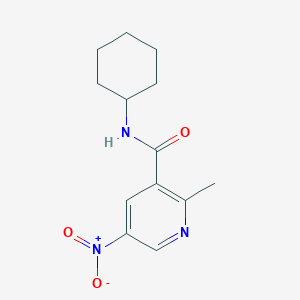

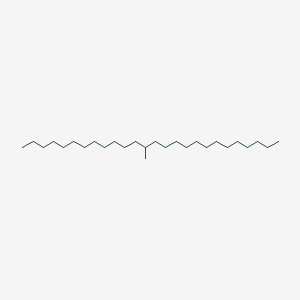
![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)

![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)

